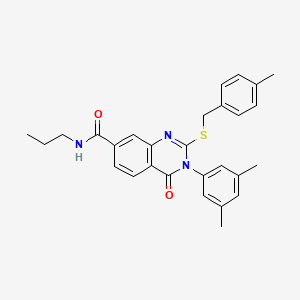
3-(3,5-ジメチルフェニル)-2-((4-メチルベンジル)チオ)-4-オキソ-N-プロピル-3,4-ジヒドロキナゾリン-7-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H29N3O2S and its molecular weight is 471.62. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機触媒
この化合物の3,5-ビス(トリフルオロメチル)フェニルモチーフは、有機触媒において重要な役割を果たします。 特に、N,N'-ビス[3,5-ビス(トリフルオロメチル)フェニル]チオ尿素(一般的にシュライナーのチオ尿素として知られています)は、触媒開発の優れたモチーフとして登場しました 。これは、基質を活性化し、明示的な二重水素結合を通じて遷移状態における部分的に発生する負電荷(例えば、オキシアニオン)を安定化します。研究者はシュライナーのチオ尿素を有機変換の促進に広く使用しており、合成化学における貴重なツールとなっています。
生物活性
Chemical Structure and Properties
The compound's structure can be analyzed as follows:
- IUPAC Name : 3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Molecular Formula : C20H24N2O2S
- Molecular Weight : 360.48 g/mol
Structural Features
The compound features a quinazoline core, which is often associated with various pharmacological properties. The presence of the thioether group (4-methylbenzyl thio) and the carboxamide moiety enhances its potential for biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated in vitro against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through various signaling pathways.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related compounds on MCF-7 (breast cancer) cells, it was found that certain modifications to the quinazoline structure enhanced cytotoxicity. The compound's ability to inhibit cell proliferation was assessed using the MTT assay, revealing an IC50 value indicative of its potency against cancer cells.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anti-inflammatory Properties
Quinazoline derivatives are known to possess anti-inflammatory effects. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings
In vitro studies demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates intrinsic and extrinsic pathways leading to programmed cell death.
- Modulation of Immune Response : By regulating cytokine production, it can potentially alter immune responses in inflammatory conditions.
特性
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-5-12-29-26(32)22-10-11-24-25(16-22)30-28(34-17-21-8-6-18(2)7-9-21)31(27(24)33)23-14-19(3)13-20(4)15-23/h6-11,13-16H,5,12,17H2,1-4H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMENPCRMHKBWGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C)C4=CC(=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













